Azacyclotridecan-2-one

Description

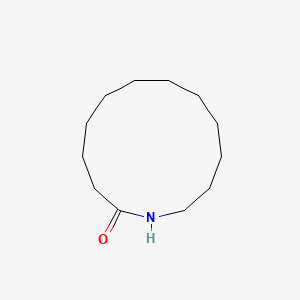

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azacyclotridecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-12/h1-11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWNWJKBPDFINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)NCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-74-8 | |

| Record name | Laurolactam homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027344 | |

| Record name | Azacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [eChemPortal: SIDSUNEP] Very faintly beige crystalline lumps; [MSDSonline] | |

| Record name | Cyclododecalactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VIRTUALLY INSOL IN WATER | |

| Record name | CYCLODODECALACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000731 [mmHg] | |

| Record name | Cyclododecalactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

947-04-6, 25038-74-8 | |

| Record name | Laurolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecalactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azacyclotridecane-2-one, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azacyclotridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecane-12-lactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UB8VFC953G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLODODECALACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5774 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Azacyclotridecan-2-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental chemical properties of Azacyclotridecan-2-one. The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols for key analytical procedures are also provided.

Chemical Identity and Synonyms

This compound is a macrocyclic lactam. Its chemical identity is established by the following identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1][2][3] |

| CAS Number | 947-04-6[1][4][5] |

| Molecular Formula | C₁₂H₂₃NO[1][4][5][6] |

| Synonyms | Laurolactam, Dodecalactam, 1-Aza-2-cyclotridecanone, 2-Oxo-dodecamethylenimine, ω-Dodecalactam, Lauryl lactam[1][2][4][5][7] |

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 197.32 g/mol | [4][5][6][8] |

| Appearance | White to almost white powder or crystalline lumps | [6][7] |

| Melting Point | 150-153 °C | [6][7][9] |

| Boiling Point | Approximately 348 °C at 1013 hPa | [10][11] |

| Water Solubility | 223 mg/L at 20 °C (Virtually insoluble) | [2][6][7][10] |

| LogP (Octanol/Water) | 2.71 - 2.92 | [7][8][10] |

| Vapor Pressure | 0.001 Pa at 20 °C | [7] |

| Density | ~0.94 - 0.973 g/cm³ (estimate) | [6][7][11] |

| Flash Point | 195 °C | [7][11] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data Reference |

| ¹H NMR | Available data confirms the chemical structure.[2][12] |

| ¹³C NMR | Available data confirms the chemical structure.[2] |

| Infrared (IR) | The NIST WebBook provides a reference IR spectrum.[1][13] |

| Mass Spectrometry | Electron ionization mass spectrum data is available.[1][14] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical and spectroscopic properties of this compound.

Synthesis and Purification Workflow

The synthesis of this compound, also known as Laurolactam, typically proceeds from cyclododecanone (B146445). A common synthetic route is the Beckmann rearrangement of cyclododecanone oxime.

Protocol: One synthetic route starts from butadiene, which is trimerized to 1,5,9-cyclododecatriene using a Ziegler-Natta catalyst.[7] This intermediate is then hydrogenated to cyclododecane.[7] Subsequent oxidation yields cyclododecanone, which is reacted with hydroxylamine to form cyclododecanone oxime. The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield crude this compound.[3] For purification, the crude product can be crystallized from chloroform and then stored over phosphorus pentoxide (P₂O₅) in a vacuum desiccator to ensure dryness.[7]

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Method: Capillary Melting Point Method.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination

Objective: To determine the solubility of this compound in water.

Method: Shake-Flask Method.

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask at a constant temperature (e.g., 20 °C).

-

The flask is sealed and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand to let undissolved solid settle.

-

A sample of the supernatant is carefully removed, ensuring no solid particles are transferred.

-

The concentration of this compound in the aqueous sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure for Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing.

-

The NMR tube is capped and gently inverted several times to ensure a homogeneous solution.

Instrumental Analysis: The prepared sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired according to standard instrument operating procedures.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Method: Potassium Bromide (KBr) Pellet Method.

Procedure:

-

Approximately 1-2 mg of dry this compound is mixed with about 100-200 mg of dry, spectroscopic grade KBr powder.

-

The mixture is finely ground in an agate mortar to a uniform powder.

-

The powdered mixture is placed in a pellet-forming die.

-

The die is subjected to high pressure (several tons) in a hydraulic press to form a thin, transparent pellet.

-

The KBr pellet is then placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

Toxicological and Safety Data

Preliminary toxicological data indicates that this compound has low acute toxicity. It is not reported to be a skin or eye irritant in rabbits, nor a sensitizer (B1316253) in guinea pig maximization tests.[7]

This diagram illustrates a simplified workflow for the types of toxicological tests that have been performed on this compound, based on the mentioned OECD guidelines.

This technical guide serves as a foundational resource for professionals working with this compound. For further information, it is recommended to consult the primary literature and safety data sheets (SDS) from suppliers.

References

- 1. oecd.org [oecd.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. scribd.com [scribd.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. byjus.com [byjus.com]

- 13. oecd.org [oecd.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Laurolactam synthesis via Beckmann rearrangement

An In-depth Technical Guide to the Synthesis of Laurolactam (B145868) via Beckmann Rearrangement

Introduction

Laurolactam, with the IUPAC name Azacyclotridecan-2-one, is a macrocyclic lactam that serves as the essential monomer for the production of the high-performance engineering plastic, Polyamide 12 (PA12), also known as Nylon-12.[1][2] PA12 is valued for its excellent mechanical strength, thermal stability, chemical resistance, and low water absorption, making it critical in various industries, including automotive components.[2][3]

The industrial synthesis of laurolactam is a multi-step process, with the core transformation being the Beckmann rearrangement of cyclododecanone (B146445) oxime.[1][4] This reaction, named after German chemist Ernst Otto Beckmann, is a fundamental organic transformation that converts an oxime into an amide or a cyclic oxime into a lactam.[5][6] While traditionally catalyzed by strong acids like fuming sulfuric acid, significant research has been dedicated to developing more environmentally benign and efficient catalytic systems.[7][8] This guide provides a detailed technical overview of the synthesis of laurolactam, focusing on the key steps of oxime formation and the subsequent Beckmann rearrangement, intended for researchers and professionals in chemistry and drug development.

Overall Synthesis Pathway

The commercial production of laurolactam typically begins with cyclododecatriene, a trimer of butadiene.[1][9] The process involves several sequential steps:

-

Hydrogenation: Cyclododecatriene is hydrogenated to form the saturated alkane, cyclododecane (B45066).[1][4]

-

Oxidation: Cyclododecane is then oxidized using air or oxygen in the presence of catalysts (e.g., cobalt salts) to produce a mixture of cyclododecanol (B158456) and cyclododecanone.[1][2]

-

Dehydrogenation: This mixture is dehydrogenated over a catalyst to yield cyclododecanone.[1]

-

Oximation: Cyclododecanone reacts with a hydroxylamine (B1172632) source to form cyclododecanone oxime.[10][11]

-

Beckmann Rearrangement: The cyclododecanone oxime undergoes an acid-catalyzed Beckmann rearrangement to yield the final product, laurolactam.[1][5]

An alternative route involves the photonitrosation of cyclododecane with nitrosyl chloride, which directly produces cyclododecanone oxime. This oxime is then extracted and rearranged to laurolactam, with overall yields reported up to 93%.[1][4]

Figure 1. Overall industrial synthesis pathway of Laurolactam.

Key Experimental Protocols

The synthesis of laurolactam from cyclododecanone is a two-step process that can be performed in a laboratory setting with high yields.[11]

Step 1: Synthesis of Cyclododecanone Oxime

The first key step is the conversion of cyclododecanone to its corresponding oxime through a reaction with hydroxylamine.[10][11]

Experimental Protocol:

-

In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol (B145695).[10][11]

-

To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (by weight) aqueous sodium hydroxide (B78521) (NaOH) solution with magnetic stirring.[10][11]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C) using a heating mantle.[11]

-

Continue refluxing for about 30-35 minutes. The completion of the reaction is indicated by the formation of crystals floating on the surface of the mixture.[10][11]

-

After reflux, cool the mixture in an ice-water bath to complete the crystallization process.[10]

-

Filter the resulting crystals using a Büchner funnel and allow them to dry.[11]

-

For purification, the crude oxime can be recrystallized from 95% ethanol (using 10 mL of ethanol per gram of crude product).[10][11]

| Parameter | Value | Reference |

| Starting Material | Cyclododecanone | [11] |

| Key Reagents | Hydroxylamine hydrochloride, NaOH | [11] |

| Solvent | 95% Ethanol / Water | [11] |

| Reaction Temperature | Reflux (100 °C) | [11] |

| Reaction Time | ~35 minutes | [11] |

| Reported Yield | ~95% | [11] |

| Product Melting Point | 132-133 °C | [11] |

Step 2: Beckmann Rearrangement of Cyclododecanone Oxime to Laurolactam

The Beckmann rearrangement is the critical ring-expansion step that converts the cyclic oxime into the corresponding lactam.[5] While traditionally performed with strong acids, modern methods utilize catalytic systems that are more efficient and generate less waste.[5][7] One such system employs cyanuric chloride (TCT) and zinc chloride (ZnCl2) as catalysts.[5][10]

Figure 2. Experimental workflow for the catalytic Beckmann rearrangement.

Reaction Mechanism: The reaction proceeds through a catalytic cycle where cyanuric chloride activates the oxime's hydroxyl group.[5] This facilitates an intramolecular rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final lactam product.

Figure 3. Simplified mechanism of the acid-catalyzed Beckmann rearrangement.

Experimental Protocol (Catalytic Method):

-

To a round-bottom flask, add the dried cyclododecanone oxime from the previous step.[10]

-

Add 12 mL of an anhydrous acetonitrile solution containing the catalysts: 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[10][11]

-

Using a reflux setup, heat the mixture to reflux (~82 °C) for approximately 60 minutes. Reaction completion can be monitored by TLC.[10][11]

-

After the reaction is complete, cool the flask and add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO3) solution to quench the reaction.[10]

-

Transfer the mixture to a separatory funnel and extract the product with two 15 mL portions of ethyl acetate.[10]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na2SO4).[10]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude laurolactam.[10]

-

Purify the crude product by recrystallization from 95% ethanol (using approximately 7 mL of ethanol per gram of product).[10][11]

Quantitative Data and Catalyst Comparison

The choice of catalyst and solvent system significantly impacts the efficiency of the Beckmann rearrangement. While the traditional use of fuming sulfuric acid is effective, it produces significant amounts of ammonium (B1175870) sulfate as a byproduct after neutralization.[7] Modern catalytic systems offer high yields under milder conditions.

Table 1: Comparison of Reaction Conditions and Yields for Laurolactam Synthesis

| Catalyst System | Solvent | Temperature | Time | Conversion | Selectivity/Yield | Reference |

| Cyanuric Chloride / ZnCl₂ | Acetonitrile | 82 °C | 1 hour | >99% (implied) | 90% Yield | [11] |

| Cyanuric Chloride | Isopropylcyclohexane | 95 °C | 5 minutes | >99% | >99% | [12] |

| Fuming Sulfuric Acid | (Catalyst is solvent) | 160 °C | - | High | Up to 93% (overall) | [1][4] |

| Acid-treated [Al,B]-BEA zeolite | Gas Phase | ~320 °C | - | 100% | 98% | [8] |

Further studies have explored other catalytic systems, such as chlorosilanes, in various nitrile and hydrocarbon solvents.[7][13] Tetrachlorosilane was found to be a highly active catalyst, particularly in hydrocarbon solvents like cyclohexane, with nitriles like acetonitrile playing a crucial role in the catalytic cycle.[7]

Table 2: Effect of Silane Catalysts on the Beckmann Rearrangement of Cyclododecanone Oxime (CDOX)

| Catalyst | Solvent | Temperature | CDOX/Catalyst Ratio | LRL Yield | Reference |

| Me₃SiCl | Acetonitrile | 100 °C | 100 | 99% | [7] |

| SiCl₄ | Acetonitrile | 100 °C | 100 | 99% | [7] |

| SiCl₄ | Cyclohexane | 100 °C | 100 | 98% | [7] |

| SiCl₄ | n-Hexane | 100 °C | 100 | 98% | [7] |

| (Data adapted from Sato et al., demonstrating high yields with catalytic amounts of chlorosilanes)[7] |

Purification of Laurolactam

The final purity of the laurolactam monomer is critical, as impurities can negatively affect the subsequent polymerization process.[12][14] Common purification methods include:

-

Recrystallization: As detailed in the experimental protocols, recrystallization from solvents like ethanol is an effective method for removing residual catalysts and byproducts.[10][11]

-

Distillation: For industrial-scale production, multi-stage distillation under reduced pressure is conventionally used to achieve high purity (>99%).[1]

-

Solvent Extraction: A patented method describes a purification process involving mixing the crude laurolactam with a "good solvent" to remove the catalyst, followed by recrystallization using a "poor solvent".[12]

The final product is a white, crystalline, water-insoluble solid.[1][4]

References

- 1. Laurolactam - Wikipedia [en.wikipedia.org]

- 2. Laurolactam | 947-04-6 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Laurolactam - Wikiwand [wikiwand.com]

- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry-online.com [chemistry-online.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. data.epo.org [data.epo.org]

- 13. academic.oup.com [academic.oup.com]

- 14. US20190177478A1 - Process for preparing polymers from monomers comprising laurolactam - Google Patents [patents.google.com]

Spectroscopic Profile of Azacyclotridecan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Azacyclotridecan-2-one (also known as Laurolactam), a key monomer in the production of Nylon-12 and a macrocyclic lactam of interest in synthetic chemistry. The following sections detail its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₂₃NO, with a molecular weight of approximately 197.32 g/mol .[1] The spectroscopic data presented below provides the structural fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public databases confirm the existence of ¹H and ¹³C NMR spectra for this compound, specific peak lists are not consistently available. The data presented here is based on typical chemical shift values for similar aliphatic lactams and serves as a predictive guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 6.0 - 7.5 | Broad Singlet | 1H | N-H |

| ~ 3.2 | Multiplet | 2H | -CH₂-NH- (C13) |

| ~ 2.2 | Multiplet | 2H | -CO-CH₂- (C3) |

| ~ 1.2 - 1.7 | Multiplet | 18H | -(CH₂)₉- (C4-C12) |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 175 | C =O (C2) |

| ~ 40 | -C H₂-NH- (C13) |

| ~ 36 | -CO-C H₂- (C3) |

| ~ 23 - 29 | -(C H₂)₉- (C4-C12) |

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is characterized by strong absorptions corresponding to the amide functional group and the aliphatic chain.

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3290 | Strong, Broad | N-H Stretch | Amide |

| ~ 3080 | Medium | N-H Stretch (Amide A) | Amide |

| 2925, 2855 | Strong | C-H Asymmetric & Symmetric Stretch | Aliphatic CH₂ |

| ~ 1645 | Very Strong | C=O Stretch (Amide I) | Amide |

| ~ 1550 | Strong | N-H Bend (Amide II) | Amide |

| 1465, 1445 | Medium | C-H Scissoring | Aliphatic CH₂ |

Data interpreted from the NIST WebBook IR spectrum, which was measured on a solid sample as a KBr pellet.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound results in a clear molecular ion peak and a series of fragmentation products characteristic of aliphatic lactams.

Table 4: Key Mass Spectrometry (EI) Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| 197 | ~ 60 | [M]⁺ (Molecular Ion) |

| 114 | ~ 25 | [M - C₆H₁₁]⁺ |

| 100 | ~ 30 | [M - C₇H₁₃]⁺ |

| 86 | ~ 45 | [M - C₈H₁₅]⁺ |

| 72 | ~ 50 | [M - C₉H₁₇]⁺ |

| 58 | ~ 95 | [CH₂(CH₂)₂C(O)NH]⁺ fragment |

| 41 | 100 | [C₃H₅]⁺ (Base Peak) |

Data interpreted from the NIST WebBook Electron Ionization Mass Spectrum.[1]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

For the analysis of solid samples like this compound, the KBr pellet technique is commonly employed.[2]

-

Sample Preparation : Approximately 1-2 mg of finely ground this compound is mixed with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation : The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition : A background spectrum of a blank KBr pellet is recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under vacuum to induce volatilization.

-

Ionization : The gaseous molecules enter the ion source, where they are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing fragmentation.

-

Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Azacyclotridecan-2-one (CAS 947-04-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azacyclotridecan-2-one, commonly known as laurolactam, is a 13-membered macrocyclic lactam with the CAS number 947-04-6. While its primary industrial application lies in the production of high-performance polymers such as Nylon-12, its unique structural features make it a molecule of interest in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. This document summarizes key quantitative data, details experimental protocols for its synthesis, and explores its role as a versatile chemical building block.

Physicochemical Properties

This compound is a white to faintly beige crystalline solid with a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g/mol .[1][2][3][4] It is virtually insoluble in water but soluble in a variety of organic solvents.[1][5][6]

| Property | Value | References |

| Molecular Formula | C₁₂H₂₃NO | [1][2][3] |

| Molecular Weight | 197.32 g/mol | [1][2][3] |

| Melting Point | 150-153 °C | [2][3] |

| Boiling Point | 334.44 °C (rough estimate) | [3] |

| Density | 0.9415 g/cm³ (rough estimate) | [3] |

| Water Solubility | 223 mg/L at 20 °C | [3] |

| logP | 2.71 at 20 °C | [7] |

| Vapor Pressure | 0.001 Pa at 20 °C | [3] |

| Flash Point | 195 °C | [3] |

| Appearance | White to almost white powder/crystal | [3] |

Spectral Data:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for this compound, confirming its chemical structure.[4][8][9][10]

Synthesis of this compound

The most common industrial synthesis of this compound is through the Beckmann rearrangement of cyclododecanone (B146445) oxime.[1][11][12] This process typically involves the oximation of cyclododecanone followed by rearrangement in the presence of an acid catalyst.

Synthesis Workflow

Experimental Protocol: Synthesis from Cyclododecanone

This protocol describes a two-step synthesis of this compound from cyclododecanone.[12]

Step 1: Synthesis of Cyclododecanone Oxime

-

In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol (B145695).

-

Add 0.6 g of hydroxylamine (B1172632) hydrochloride and 25 mL of deionized water to the solution.

-

Add 15 mL of a 10% (w/w) aqueous solution of sodium hydroxide.

-

Attach a reflux condenser and heat the mixture to reflux (100 °C) using a heating mantle.

-

Continue heating for about 35 minutes until large crystals of the oxime form and float on the surface.

-

Cool the reaction mixture and collect the crystals by vacuum filtration.

-

Recrystallize the crude product from ethanol and water to obtain pure cyclododecanone oxime. The expected melting point is 132-133 °C.[12]

Step 2: Beckmann Rearrangement to this compound

-

To a round-bottom flask, add the recrystallized cyclododecanone oxime.

-

Add 12 mL of an acetonitrile (B52724) solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[12]

-

Heat the solution to reflux (82 °C) for approximately 60 minutes.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and perform a liquid-liquid extraction with ethyl acetate (B1210297) and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the crude product.

-

Recrystallize the crude this compound from an ethanol/water mixture. The expected melting point is 148-149 °C.[12]

Applications in Drug Development and Organic Synthesis

While the primary use of this compound is in polymer science, its macrocyclic structure and reactive amide bond make it a valuable scaffold and starting material in medicinal chemistry.[11]

Building Block for Complex Molecules

The ring-opening of this compound provides 12-aminododecanoic acid, a linear molecule with terminal amine and carboxylic acid functionalities. This bifunctional molecule is a useful starting point for the synthesis of peptides, functionalized polymers, and complex heterocyclic systems found in active pharmaceutical ingredients (APIs).[11]

Synthesis of MDL-12330A

A notable application of this compound in medicinal chemistry is its use as a precursor for the synthesis of MDL-12330A, a known adenylyl cyclase inhibitor.[1] However, recent studies have shown that MDL-12330A's biological effects, such as the potentiation of insulin (B600854) secretion, are due to the blockade of voltage-dependent K⁺ (Kv) channels, an off-target effect independent of adenylyl cyclase inhibition.[2][3][4]

Biological Activity and Toxicological Profile

Intrinsic Biological Activity

There is limited publicly available data on the intrinsic biological activity of this compound. One study reported that at a dose of 500 mg/kg, it caused trembling in mice.[8] However, comprehensive studies on its specific interactions with biological targets or its effects on signaling pathways are lacking. The broad biological activities of other macrocyclic lactams, including antimicrobial and anticancer effects, suggest that this compound could be a starting point for the development of new therapeutic agents.[13][14]

Toxicological Data

| Test | Species | Route | Value | References |

| Acute Oral LD50 | Rat | Oral | 2,330 mg/kg | [7] |

| Acute Dermal LD50 | Rat | Dermal | > 2,000 mg/kg | [7] |

| Intraperitoneal LD50 | Mouse | Intraperitoneal | 500 mg/kg | [15] |

This compound was not found to be irritating to the skin or eyes in rabbits and was not a sensitizer (B1316253) in guinea pigs.[7]

Experimental Protocols for Biological Evaluation

Given the limited data on the biological activity of this compound, the following are generalized protocols for preliminary in vitro screening.

General Workflow for In Vitro Screening

Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

-

Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a readily accessible macrocyclic lactam with well-established chemistry. While its current applications are dominated by the polymer industry, its potential as a versatile building block in medicinal chemistry is evident from its use in the synthesis of bioactive molecules like MDL-12330A. The lack of extensive biological data on this compound itself presents an opportunity for further research to explore its potential pharmacological activities. The information and protocols provided in this guide aim to facilitate such investigations by providing a solid foundation of its chemical and physical properties, synthesis, and potential avenues for biological evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Laurolactam - Wikipedia [en.wikipedia.org]

- 6. Development and validation of analytical methods for monomeric and oligomeric migrants from nylon 12 packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-azacyclotridecanone, 947-04-6 [thegoodscentscompany.com]

- 8. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 10. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. pnas.org [pnas.org]

- 13. This compound | 947-04-6 [chemicalbook.com]

- 14. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Laurolactam: Nomenclature, Synthesis, and Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of laurolactam (B145868), a key monomer in the production of high-performance polyamides. It covers its formal nomenclature, detailed experimental protocols for its synthesis and polymerization, and quantitative data to support research and development activities.

IUPAC Nomenclature

The systematic name for laurolactam according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is azacyclotridecan-2-one .[1][2][3] It is also commonly referred to as dodecalactam.[2]

Synthesis of Laurolactam

Laurolactam is commercially synthesized from cyclododecatriene.[2] The process generally involves the following key steps:

-

Hydrogenation: Cyclododecatriene is hydrogenated to cyclododecane (B45066).[2]

-

Oxidation: Cyclododecane is then oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone (B146445).[2]

-

Dehydrogenation: The mixture is subsequently dehydrogenated to yield cyclododecanone.[2]

-

Oximation: Cyclododecanone reacts with hydroxylamine (B1172632) to form cyclododecanone oxime.[2]

-

Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement in the presence of a strong acid to produce laurolactam.[2][4]

An alternative synthesis route involves the photonitrosation of cyclododecane with nitrosyl chloride to form cyclododecanone oxime, which is then rearranged to laurolactam.[2][4]

Polymerization of Laurolactam

Laurolactam is the monomer for Polyamide 12 (PA12), also known as Nylon-12.[2][5] The polymerization occurs via ring-opening polymerization, which can be initiated through several methods, including anionic, cationic, and hydrolytic processes.[2][4][5][6][7][8]

The following tables summarize key quantitative data for different polymerization methods of laurolactam.

Table 1: Anionic Ring-Opening Polymerization (AROP) of Laurolactam [5]

| Parameter | Value |

| Monomer | Laurolactam |

| Initiator | Sodium Hydride (NaH) |

| Activator (Co-catalyst) | N-acetyl-laurolactam |

| Polymerization Temperature | 150 °C |

| Polymerization Type | Bulk (Mass) Polymerization |

Table 2: Comparative Data for Hydrolytic and Anionic Polymerization of Lactams [9]

| Parameter | Laurolactam | ε-Caprolactam |

| Typical Hydrolytic Polymerization Temperature | Pre-polymerization at ~300°C, followed by polycondensation at ~250°C | Pre-polymerization at 225°C, followed by polymerization at 245-250°C |

| Typical Anionic Polymerization Temperature | 150°C | 140 - 170°C |

| Activation Energy (Ea) for Anionic Polymerization | - | 67 - 79 kJ/mol |

| Reaction Rate Comparison (Hydrolytic) | Very slow, ~1/10th or less than that of caprolactam | Significantly faster than laurolactam |

| Conversion Rates (Anionic) | High conversion rates achievable | Typically 98-99% |

Table 3: Effect of Laurolactam Content on Polyamide 6/12 Copolymer Properties [7]

| Property | Effect of Increasing Laurolactam Content |

| Melting Temperature and Crystallinity | Decreased |

| Water Absorption | Reduced |

| Impact Strength and Flexibility | Increased |

| Flexural Modulus | Decreased |

Experimental Protocols

This protocol describes the laboratory-scale synthesis of laurolactam from cyclododecanone.[10]

Part A: Conversion of Cyclododecanone to Cyclododecanone Oxime

-

Dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol (B145695) in a round bottom flask.

-

Add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water to the solution.

-

Add 15 mL of a 10% by weight aqueous solution of NaOH.

-

Attach a reflux condenser and heat the solution to reflux (100 °C) using a heating mantle. The reaction is typically complete in under an hour.

-

Cool the reaction mixture and recover the crude oxime crystals.

-

Recrystallize the product by dissolving the crystals in heated solvent and then adding deionized water (15 mL per gram of crude oxime) to induce crystallization.

-

Chill the mixture in an ice/water bath and recover the recrystallized oxime product via filtration. Dry the crystals.

Part B: Conversion of Cyclododecanone Oxime to Laurolactam

-

To a round bottom flask, add the recrystallized cyclododecanone oxime.

-

Add catalytic amounts of zinc chloride and cyanuric chloride, along with a suitable solvent like acetonitrile.

-

Heat the mixture to reflux. The reaction is typically complete in under an hour.

-

After cooling, perform a liquid-liquid extraction using a separatory funnel to isolate the product.

-

Dry the organic layer with a drying agent (e.g., magnesium sulfate) and then filter.

-

Concentrate the solution under vacuum to obtain the crude laurolactam.

-

Recrystallize the crude product by dissolving it in 95% ethanol and then adding two parts of deionized water to induce crystallization.

-

Filter and dry the final laurolactam product.

This protocol outlines a procedure for the bulk anionic polymerization of laurolactam to produce Polyamide-12.[5]

Materials and Equipment:

-

Laurolactam (thoroughly dried)

-

Sodium hydride (NaH) as initiator

-

N-acetyl-laurolactam as activator

-

Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet

-

Heating mantle with temperature control

-

Vacuum source

Procedure:

-

Monomer Preparation: Place the desired amount of laurolactam into the three-neck round-bottom flask. Heat the flask under vacuum to melt the laurolactam and remove any residual moisture.

-

Inert Atmosphere: Once the laurolactam is molten and degassed, switch the atmosphere to dry nitrogen.

-

Initiator Addition: Under a positive pressure of nitrogen, carefully add the calculated amount of sodium hydride to the molten laurolactam with vigorous stirring. The sodium hydride reacts with laurolactam to form the sodium lactamate initiator in situ.

-

Activator Addition: Add the calculated amount of N-acetyl-laurolactam to the reaction mixture.

-

Polymerization: Maintain the reaction temperature at approximately 150°C. The polymerization will proceed, and the viscosity of the mixture will increase significantly.

-

Termination and Isolation: After the desired polymerization time, cool the reactor to room temperature. The resulting solid polymer can then be removed.

-

Purification: The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove unreacted monomer and initiator residues. The purified polymer should be dried in a vacuum oven until a constant weight is achieved.

This protocol describes a representative procedure for the bulk polymerization of laurolactam using phosphoric acid as an initiator.[6]

Materials and Equipment:

-

Laurolactam (dried under vacuum at 80°C for 24 hours)

-

Orthophosphoric acid (85%, analytical grade)

-

Schlenk flask or similar reaction vessel with a magnetic stirrer and condenser

-

Heating mantle with temperature control

-

Nitrogen atmosphere

Procedure:

-

Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add the desired amount of dried laurolactam (e.g., 10 g).

-

Calculate and add the required amount of phosphoric acid initiator based on the desired monomer-to-initiator ratio (e.g., 100:1).

-

Polymerization: Heat the reaction mixture to 260°C with continuous stirring. The laurolactam will melt, and polymerization will commence.

-

Maintain the reaction at 260°C for approximately 5 hours. The viscosity of the mixture will increase as the polymerization progresses.

-

Termination and Isolation: After the reaction period, cool the flask to room temperature. The product will be a solid, opaque mass of Polyamide 12.

-

Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and then precipitating it by adding the solution to a large excess of a non-solvent like methanol (B129727) with vigorous stirring. The precipitated polymer is then filtered, washed, and dried in a vacuum oven.

Visualizations

Caption: Workflow for the synthesis of laurolactam from cyclododecanone.

Caption: Logical steps in the ring-opening polymerization of laurolactam.

References

- 1. Buy Laurolactam | 947-04-6 [smolecule.com]

- 2. Laurolactam - Wikipedia [en.wikipedia.org]

- 3. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Laurolactam | 947-04-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Crystal Structure of Azacyclotridecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

It is important to note that specific quantitative crystallographic data for Azacyclotridecan-2-one, such as unit cell parameters, bond lengths, and bond angles, are most likely housed within the Cambridge Crystallographic Data Centre (CCDC) database. For the most accurate and up-to-date information, a direct search of the CCDC repository is highly recommended.[3][4]

Experimental Protocols

Synthesis of this compound (Laurolactam)

The industrial synthesis of laurolactam (B145868) typically starts from cyclododecatriene. The process involves several key steps:

-

Hydrogenation: Cyclododecatriene is first hydrogenated to produce cyclododecane (B45066).[1]

-

Oxidation: The resulting cyclododecane is then oxidized using air or oxygen in the presence of a catalyst, such as boric acid, to yield a mixture of cyclododecanol (B158456) and cyclododecanone (B146445).[1]

-

Dehydrogenation: This mixture is subsequently dehydrogenated to obtain pure cyclododecanone.[1]

-

Oximation: The cyclododecanone is reacted with hydroxylamine (B1172632) to form cyclododecanone oxime.[1]

-

Beckmann Rearrangement: Finally, the oxime undergoes a Beckmann rearrangement in the presence of a strong acid to yield the final product, this compound.[1]

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray crystal structure determination. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and is often determined empirically through screening various solvents.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the vapor of the second solvent into the first solvent reduces the solubility of the compound, promoting crystallization.

-

Melt Crystallization: For thermally stable compounds, a sample can be melted and then slowly cooled. This method can sometimes yield single crystals directly from the melt.

The purification of the compound prior to crystallization is paramount, as impurities can significantly hinder crystal growth or lead to poorly ordered crystals.[1]

Crystal Structure Determination by X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional atomic structure can be determined using single-crystal X-ray diffraction. The general workflow is as follows:

-

Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted beams.

-

Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the crystal.

-

Structure Refinement: The initial structural model is refined by adjusting atomic positions and other parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in a crystallographic database, such as the CCDC, in the form of a Crystallographic Information File (CIF).[5][6]

Data Presentation

As the specific crystallographic data for this compound is not publicly available in the searched resources, a table of quantitative data cannot be provided. It is recommended to perform a direct search on the Cambridge Crystallographic Data Centre (CCDC) for the most accurate and detailed information, which would typically include the following parameters presented in a structured table.

Table 1: Representative Crystallographic Data (Hypothetical)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

| Calculated Density (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Conclusion

This guide has outlined the fundamental experimental protocols and logical workflows involved in determining the crystal structure of this compound. While specific quantitative data remains within specialized databases, the provided methodologies for synthesis, crystallization, and X-ray diffraction analysis offer a robust framework for researchers and professionals in the field. For definitive crystallographic information, a direct query of the Cambridge Crystallographic Data Centre is the recommended course of action.

References

Solubility of Laurolactam in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurolactam (B145868), with the chemical formula C₁₂H₂₃NO, is a macrocyclic lactam that serves as a critical monomer in the production of high-performance polymers, most notably Nylon-12.[1][2] The solubility of laurolactam in various organic solvents is a fundamental parameter that governs its purification, processing, and polymerization behavior. This technical guide provides a comprehensive overview of the available solubility data for laurolactam, detailed experimental protocols for its determination, and key process visualizations to aid researchers and professionals in the field.

Laurolactam presents as a white to beige crystalline solid and is known to be soluble in a range of organic solvents, while being virtually insoluble in water.[1][][4][5] Understanding its solubility profile is essential for optimizing crystallization processes for purification and for developing solvent-based polymerization techniques.

Quantitative Solubility Data

Comprehensive quantitative solubility data for laurolactam across a wide range of organic solvents and temperatures is not extensively available in public literature. However, this guide compiles the accessible data into the following structured tables for clear comparison and reference.

Table 1: Quantitative Solubility of Laurolactam in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solution) | Data Type | Source |

| 1,4-Dioxane | 22 | 2.84 | Quantitative | [6] |

| Benzene | 22 | 2.39 | Quantitative | [6] |

| Cyclohexane | 22 | 0.12 | Quantitative | [6] |

| Acetonitrile (0% water) | 20 | ~2 | Quantitative | [7] |

| Acetonitrile (0% water) | 82 (Boiling) | 26.3 | Quantitative | [7] |

| Water | Not Specified | <0.1 | Quantitative | [7] |

Table 2: Qualitative Solubility of Laurolactam in Organic Solvents

| Solvent | Solubility | Source |

| Ethanol | Soluble | [5] |

| Acetone | Soluble | [5] |

Experimental Protocols: Determination of Laurolactam Solubility

The following section details a robust and widely accepted methodology for the experimental determination of laurolactam solubility in organic solvents.

Isothermal Shake-Flask Method with Gravimetric Analysis

This method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

Laurolactam (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance (± 0.0001 g)

-

Conical flasks with stoppers

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, dry evaporating dishes

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of laurolactam to a conical flask containing a known mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a temperature-controlled shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of laurolactam (approximately 152.5°C) to evaporate the solvent completely.

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dry laurolactam residue.

-

-

Calculation:

-

The mass of the dissolved laurolactam is the final mass of the dish and residue minus the initial mass of the empty dish.

-

The mass of the solvent is the mass of the solution minus the mass of the dissolved laurolactam.

-

Calculate the solubility in grams of laurolactam per 100 g of solvent.

-

Visualizations: Workflows and Synthetic Pathways

To further elucidate key processes related to laurolactam, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Solubility Determination

Synthetic Pathway of Laurolactam via Beckmann Rearrangement

References

- 1. Laurolactam - Wikipedia [en.wikipedia.org]

- 2. Buy Laurolactam | 947-04-6 [smolecule.com]

- 4. Laurolactam | C12H23NO | CID 13690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 947-04-6: Laurolactam | CymitQuimica [cymitquimica.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. benchchem.com [benchchem.com]

The Thermal Stability of Azacyclotridecan-2-one: A Technical Guide

Introduction

Azacyclotridecan-2-one, more commonly known as laurinlactam or laurolactam, is a macrocyclic lactam of significant industrial importance. It serves as the primary monomer for the production of Polyamide 12 (Nylon-12), a high-performance thermoplastic renowned for its excellent mechanical properties, low moisture absorption, and chemical resistance. These characteristics make Nylon-12 and its copolymers valuable in a range of demanding applications, from automotive and electronics to the coating of medical devices. For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability of this compound is crucial for its proper handling, processing, and application in the synthesis of advanced materials. This technical guide provides an in-depth analysis of the thermal properties of this compound, detailed experimental protocols for its thermal analysis, and an exploration of its role in synthetic chemistry, including in contexts relevant to pharmaceutical development.

Thermal Properties of this compound

The thermal stability of a compound is a critical parameter that dictates its processing window and application limits. For this compound, the key thermal properties are its melting point, boiling point, flash point, and decomposition temperature. These properties are summarized in the table below.

| Property | Value |

| Melting Point | 150-153 °C |

| Boiling Point | 314.9 - 348 °C at 1013 hPa |

| Flash Point | 192 - 195 °C (closed cup) |

| Autoignition Temperature | 320 - 330 °C |

| Decomposition Products | Carbon oxides, Nitrogen oxides |

Table 1: Key Thermal Properties of this compound

This compound is a crystalline solid at room temperature and is stable under recommended storage and handling temperatures.[1] Its relatively high boiling point and flash point indicate low volatility and a good safety profile for handling at elevated temperatures below its decomposition range. The autoignition temperature suggests that the onset of significant thermal decomposition occurs above 320 °C.

Experimental Protocols for Thermal Analysis

The thermal properties of this compound are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the material's response to controlled heating.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] It is an invaluable tool for determining melting point, crystallization temperature, and heat of fusion.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-15 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: The DSC instrument is calibrated using a standard material with a known melting point, such as indium. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 35 mL/min) to prevent oxidation.

-

Thermal Program: A typical DSC experiment involves heating the sample at a controlled rate, for example, 5 or 10 °C/min, over a temperature range that encompasses the expected thermal transitions (e.g., from 50 °C to 300 °C).[3]

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic melting transition. The area under the peak can be integrated to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

-

Sample Preparation: A small, representative sample of this compound is placed in a tared TGA pan, which is typically made of a thermally stable material like platinum or alumina.

-

Instrument Setup: The TGA instrument, which includes a high-precision balance and a furnace, is calibrated for both mass and temperature.

-

Experimental Conditions: The sample is placed on the balance within the furnace. The furnace is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) to study thermal decomposition or reactive (e.g., air or oxygen) to study oxidative stability.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 K/min) over a wide temperature range (e.g., from ambient to 600 °C) to ensure complete decomposition.[5]

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Role in Synthesis and Drug Development

While this compound is not typically used as an active pharmaceutical ingredient (API), its unique chemical structure makes it a valuable building block in organic synthesis and materials science, with some applications relevant to the pharmaceutical industry.

Its primary role is as the monomer for Nylon-12. The biocompatibility of polyamides has led to their use in medical devices. Furthermore, copolymers of laurinlactam and ε-caprolactam (Polyamide 6/12) are being explored for potential applications in drug delivery systems due to their tunable properties.[6]

In the realm of medicinal chemistry, this compound can be used as a starting material for the synthesis of more complex molecules. For instance, it has been used in the synthesis of a molecule reported to act as a Calcium Channel Blocker.[1] The ring-opening of laurinlactam provides a linear 12-aminododecanoic acid derivative, a bifunctional molecule that can be further modified to create compounds with desired lipophilicity and chain length for biological activity.[7]

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically starts from cyclododecatriene. The following diagram illustrates the key transformations involved.

Polymerization of this compound to Polyamide 12 (Nylon-12)

This compound undergoes ring-opening polymerization to form Polyamide 12. The two primary industrial methods are hydrolytic and anionic polymerization.

Experimental Workflow for Thermal Analysis

A generalized workflow for the thermal analysis of this compound using DSC and TGA is presented below.

Conclusion

This compound is a thermally stable compound with a well-defined processing window. Its primary application lies in the synthesis of Polyamide 12 and its copolymers. While not a direct therapeutic agent, its role as a versatile synthetic building block and a monomer for biocompatible polymers provides avenues for its use in projects related to drug delivery and the synthesis of complex organic molecules. The thermal analysis techniques of DSC and TGA are essential for characterizing its properties and ensuring its effective use in both research and industrial settings. This guide provides the foundational knowledge required for professionals working with this important macrocyclic lactam.

References

- 1. Laurolactam - Wikipedia [en.wikipedia.org]

- 2. Laurinlactam – Wikipedia [de.wikipedia.org]

- 3. cetjournal.it [cetjournal.it]

- 4. Drug delivery agent that acts as a drug for synergistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. docta.ucm.es [docta.ucm.es]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

The Ring-Opening Potential of Azacyclotridecan-2-one: A Technical Guide

An In-depth Exploration of the Polymerization and Depolymerization of Laurolactam (B145868) for Researchers, Scientists, and Drug Development Professionals.

Azacyclotridecan-2-one, more commonly known as laurolactam, is a macrocyclic lactam of significant industrial importance as the primary monomer for the production of Polyamide 12 (Nylon-12).[1] The ring-opening of this 13-membered lactam is a critical process, underpinning the synthesis of a high-performance thermoplastic renowned for its exceptional mechanical strength, thermal stability, chemical resistance, and low moisture absorption.[2] This technical guide provides a comprehensive overview of the ring-opening potential of this compound, detailing the primary polymerization methodologies, experimental protocols, and key quantitative data.

Ring-Opening Polymerization Mechanisms

The conversion of laurolactam to Polyamide 12 is predominantly achieved through ring-opening polymerization (ROP), a process that can be initiated via several distinct chemical pathways. The choice of method significantly influences the reaction kinetics, the properties of the resulting polymer, and the potential applications of the material. The most extensively studied and industrially relevant ROP methods for this compound are anionic, cationic, and hydrolytic polymerization.[3] More recently, enzymatic ring-opening polymerization has emerged as a promising, environmentally benign alternative.[4]

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a highly efficient and rapid method for the synthesis of high molecular weight Polyamide 12.[1] The process is characterized by the use of a strong base as an initiator and an N-acyllactam derivative as an activator or co-catalyst.[1]

Mechanism: The polymerization is initiated by the deprotonation of a laurolactam monomer by a strong base, such as sodium hydride, forming a highly reactive lactamate anion. This anion then attacks the carbonyl carbon of an activated monomer (N-acyllactam), leading to the ring-opening and the formation of a new N-acylated lactam, which serves as the propagating species.[1] The propagation proceeds through the repeated nucleophilic attack of lactam anions on the endocyclic carbonyl group of the growing polymer chain.[3]

Key Characteristics:

-

High Reaction Rates: AROP is significantly faster than other ROP methods.

-

Controlled Molecular Weight: The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[5]

-

Sensitivity to Impurities: The reaction is highly sensitive to moisture and other protic impurities, which can terminate the polymerization and lead to lower molecular weights.[6]

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization offers an alternative route to Polyamide 12, initiated by protic acids (e.g., phosphoric acid), Lewis acids, or alkylating agents.[2]

Mechanism: The CROP mechanism is believed to involve the initial O-protonation of the amide group of the laurolactam monomer by the cationic initiator. This activation renders the carbonyl carbon more susceptible to nucleophilic attack by another laurolactam monomer. Subsequent ring-opening and propagation lead to the formation of the polyamide chain.[2]

Key Characteristics:

-

Alternative Initiation: Avoids the use of highly reactive and moisture-sensitive strong bases.

-

Potential for Side Reactions: CROP of lactams can be prone to side reactions, which may result in lower molecular weight polymers compared to AROP.[3]

-

High Temperatures: Typically requires high reaction temperatures to proceed effectively.[2]

Hydrolytic Ring-Opening Polymerization

Hydrolytic polymerization is the conventional industrial method for the synthesis of Polyamide 12.[3] It involves the use of water as the initiator and proceeds through a two-stage process.

Mechanism: The initial stage involves the hydrolytic ring-opening of laurolactam by water at elevated temperatures and pressures to form 12-aminododecanoic acid. This is followed by a polycondensation stage where the amino acid monomers react to form the polyamide chain, releasing water as a byproduct.[1]

Key Characteristics:

-

Industrial Standard: A well-established and widely used method.

-

Slower Reaction Rates: Generally slower than anionic or cationic polymerization.

-

High Temperature and Pressure: Requires significant energy input due to the high temperatures and pressures needed for the reaction.

Enzymatic Ring-Opening Polymerization (eROP)

Enzymatic ring-opening polymerization is an emerging green alternative that utilizes enzymes, typically lipases, as catalysts.[4] While much of the research has focused on the eROP of lactones, the principles are applicable to lactams.

Mechanism: The proposed mechanism for lipase-catalyzed ROP of lactams involves the ring-opening of the lactam by the serine residue in the active site of the lipase, forming an acyl-enzyme intermediate. The growing polymer chain then attacks this intermediate, leading to chain extension.[4]

Key Characteristics:

-

Environmentally Friendly: Avoids the use of harsh chemicals and high temperatures.

-

High Selectivity: Enzymes can offer high selectivity, potentially leading to polymers with well-defined structures.[7]

-

Milder Reaction Conditions: Typically proceeds under much milder conditions than other ROP methods.

Quantitative Data Summary

The following tables summarize key quantitative data for the different ring-opening polymerization methods of this compound.